6-(Benzyl(methyl)amino)-4-methylnicotinic acid
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Overview
Description
6-(Benzyl(methyl)amino)-4-methylnicotinic acid is a compound of interest in various fields of chemistry and biology It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Benzyl(methyl)amino)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving NAD+ metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its benzyl and methyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in NAD+ biosynthesis.
6-Benzylaminopurine: A cytokinin that promotes cell division and growth in plants.
4-Methylnicotinic Acid: A derivative of nicotinic acid with a methyl group at the 4-position.
Uniqueness
6-(Benzyl(methyl)amino)-4-methylnicotinic acid is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This structural modification enhances its chemical properties, making it more versatile in various applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-11-8-14(16-9-13(11)15(18)19)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
GYTFKTZPLAJKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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